molecular formula C58H40 B14259404 Octaphenylnaphthalene CAS No. 174357-75-6

Octaphenylnaphthalene

Cat. No.: B14259404
CAS No.: 174357-75-6
M. Wt: 736.9 g/mol
InChI Key: IBYAYFUJJISTAA-UHFFFAOYSA-N
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Description

Octaphenylnaphthalene (C₄₄H₃₂) is a polyaromatic hydrocarbon (PAH) featuring a naphthalene core substituted with eight phenyl groups. It was first synthesized by Qiao et al. (1996) via a Diels–Alder cycloaddition between tetraphenylbenzyne and tetraphenylcyclopentadienone, followed by CO extrusion . X-ray crystallography revealed a conformation of approximate Cᵢ symmetry, with the naphthalene nucleus adopting a slightly undulating geometry due to steric hindrance from the bulky phenyl substituents . This structural distortion influences its electronic properties and solubility, making it a unique candidate for studying steric effects in PAHs.

Properties

CAS No.

174357-75-6

Molecular Formula

C58H40

Molecular Weight

736.9 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octakis-phenylnaphthalene

InChI

InChI=1S/C58H40/c1-9-25-41(26-10-1)49-50(42-27-11-2-12-28-42)54(46-35-19-6-20-36-46)58-56(48-39-23-8-24-40-48)52(44-31-15-4-16-32-44)51(43-29-13-3-14-30-43)55(47-37-21-7-22-38-47)57(58)53(49)45-33-17-5-18-34-45/h1-40H

InChI Key

IBYAYFUJJISTAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C(=C2C4=CC=CC=C4)C5=CC=CC=C5)C(=C(C(=C3C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Octaphenylnaphthalene can be synthesized through various methods. One common approach involves the reaction of tetraphenylfuran with polybrominated benzene derivatives. This method typically requires the use of a catalyst and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Octaphenylnaphthalene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted naphthalenes .

Scientific Research Applications

Octaphenylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which octaphenylnaphthalene exerts its effects is primarily related to its structural properties. The steric hindrance and electronic interactions between the phenyl groups and the naphthalene core influence its reactivity and interactions with other molecules. These interactions can affect molecular targets and pathways, such as binding to specific receptors or enzymes .

Comparison with Similar Compounds

Decaphenylanthracene

Structural and Synthetic Differences :
Decaphenylanthracene (C₅₆H₄₀), synthesized similarly via Diels–Alder reactions but using hexaphenylisobenzofuran, features an anthracene core with ten phenyl groups. Its X-ray structure shows C₂ (and approximate D₂) symmetry, with a 63° twist in the central anthracene unit . This twist reduces π-orbital overlap compared to the naphthalene core of octaphenylnaphthalene, leading to altered electronic behavior.

Key Contrasts :

Parameter This compound Decaphenylanthracene
Core Structure Naphthalene (2 fused rings) Anthracene (3 fused rings)
Symmetry Cᵢ C₂/D₂
Substituent Count 8 phenyl groups 10 phenyl groups
Conformational Distortion Undulating naphthalene Twisted anthracene core

The extended conjugation in decaphenylanthracene theoretically enhances aromatic stabilization, but steric strain from additional phenyl groups offsets this advantage, as evidenced by its lower solubility in common organic solvents compared to this compound .

Octakis(pyrazol-1-yl)naphthalene Derivatives

Substituent Effects :
Two heteroanalogs of this compound—octakis(pyrazol-1-yl)naphthalene (C₃₂H₂₄N₁₆) and octakis(3,5-dimethylpyrazol-1-yl)naphthalene—replace phenyl groups with nitrogen-containing pyrazolyl rings. These substitutions introduce heteroatoms, altering electronic properties while retaining the naphthalene core .

Property Comparison :

Parameter This compound Octakis(pyrazol-1-yl)naphthalene
Substituent Type Phenyl (C₆H₅) Pyrazolyl (C₃H₃N₂)
Solubility Moderate in organic solvents Insoluble in ethanol, ethyl acetate
Photophysical Behavior Not explicitly reported Fluorescent, akin to substituted naphthalenes

The pyrazolyl analogs exhibit strong fluorescence despite poor solubility, suggesting that electronic effects from nitrogen atoms enhance emissive properties without requiring planar geometries . This contrasts with this compound, where photophysical data remain underexplored.

General Trends in Polyphenyl-Substituted PAHs

  • Steric Hindrance: Bulky substituents (e.g., phenyl, pyrazolyl) induce non-planar conformations, reducing π-conjugation but improving thermal stability.
  • Solubility: Polar substituents (e.g., pyrazolyl) decrease solubility in non-polar solvents, limiting processing applications.
  • Aromatic Stabilization : Larger cores (e.g., anthracene vs. naphthalene) theoretically increase aromaticity, but steric strain counterbalances this effect.

Research Findings and Implications

  • Substituent-Driven Properties : Pyrazolyl groups in heteroanalogs introduce fluorescence despite poor solubility, highlighting trade-offs between functionality and processability .

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